molecular formula C14H18N4O4 B188877 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine CAS No. 1459-62-7

1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine

Cat. No. B188877
CAS RN: 1459-62-7
M. Wt: 306.32 g/mol
InChI Key: RQTIVFNKGYWHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDNB, is a synthetic compound with a yellow crystalline appearance. CDNB is widely used in scientific research as a substrate for glutathione S-transferase (GST) activity assays.

Mechanism Of Action

CDNB is a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes, which catalyze the conjugation of glutathione to CDNB. This conjugation reaction results in the formation of a CDNB-glutathione conjugate, which can be measured using spectrophotometry. The rate of CDNB conjugation to glutathione is directly proportional to the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in a given tissue or cell type.
Biochemical and Physiological Effects:
CDNB is a relatively inert compound and does not have any significant biochemical or physiological effects on its own. However, the CDNB-glutathione conjugate that is formed during 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays can be used to measure the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in various tissues and cell types. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes play a crucial role in detoxifying xenobiotics and endogenous compounds, and their activity can be used as a biomarker for various diseases and conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of CDNB is its high specificity for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes. CDNB is a commonly used substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays due to its high sensitivity and specificity. However, CDNB does have some limitations. CDNB is a relatively small molecule and may not accurately reflect the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in vivo. Additionally, CDNB may not be suitable for measuring the activity of certain 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine isoforms.

Future Directions

There are several future directions for CDNB research. One area of research is the development of new substrates for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. New substrates may be more specific for certain 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine isoforms and may provide more accurate measurements of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity in vivo. Another area of research is the development of new drugs that target 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes are involved in the detoxification of many drugs, and targeting 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes may be a promising approach for developing new drugs for various diseases and conditions.
Conclusion:
In conclusion, CDNB is a synthetic compound that is widely used in scientific research as a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. CDNB is a relatively simple molecule that can be synthesized in a laboratory setting. CDNB is highly specific for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes and is commonly used in 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. CDNB does have some limitations, but there are several future directions for CDNB research that may lead to the development of new substrates and drugs that target 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes.

Synthesis Methods

CDNB can be synthesized by reacting cyclooctanone with hydrazine hydrate to form cyclooctanone hydrazone. The resulting compound is then reacted with 2,4-dinitrophenylhydrazine to form CDNB. The synthesis of CDNB is a relatively simple process and can be performed in a laboratory setting.

Scientific Research Applications

CDNB is widely used in scientific research as a substrate for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazines are a family of enzymes that play a crucial role in detoxifying xenobiotics and endogenous compounds. 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays are used to measure the activity of 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes in various tissues and cell types. CDNB is a common substrate used in 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine activity assays due to its high specificity for 1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine enzymes.

properties

CAS RN

1459-62-7

Product Name

1-Cyclooctylidene-2-(2,4-dinitrophenyl)hydrazine

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-(cyclooctylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C14H18N4O4/c19-17(20)12-8-9-13(14(10-12)18(21)22)16-15-11-6-4-2-1-3-5-7-11/h8-10,16H,1-7H2

InChI Key

RQTIVFNKGYWHSM-UHFFFAOYSA-N

SMILES

C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1

Canonical SMILES

C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CCC1

Other CAS RN

1459-62-7

Origin of Product

United States

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